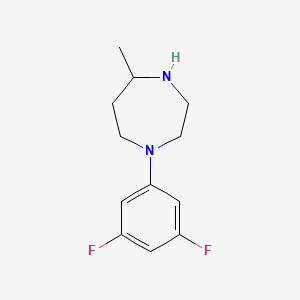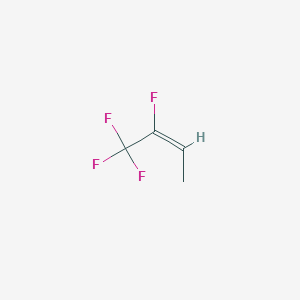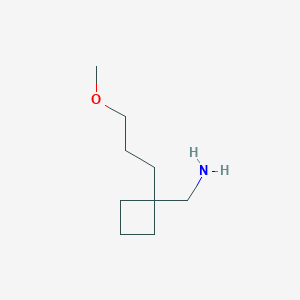
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H10ClNO3S. This compound is characterized by the presence of an amino group, a chloro substituent, a methoxy group, and a methyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group, yielding 3-amino-4-chloroaniline. The final step involves the sulfonation of 3-amino-4-chloroaniline with methanesulfonyl chloride in the presence of a base, followed by methylation and methoxylation reactions to introduce the N-methoxy and N-methyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the amino, chloro, methoxy, and methyl groups allows it to form specific interactions with the active sites of enzymes, leading to changes in their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-3-amino-4-methylpyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
4-chloro-3-trifluoromethylphenyl isocyanate: Contains a chloro and trifluoromethyl group but differs in functional groups.
Uniqueness
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H11ClN2O3S |
|---|---|
Peso molecular |
250.70 g/mol |
Nombre IUPAC |
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H11ClN2O3S/c1-11(14-2)15(12,13)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3 |
Clave InChI |
ZXFQPLAIOHXNJG-UHFFFAOYSA-N |
SMILES canónico |
CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)




![tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)


![Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)





